6-Bromo-1-nitronaphthalen-2-amine

Nitronaphthylamine Electrophilic-substitution Regiochemistry

Medicinal chemistry teams often face synthetic inefficiency when building polyfunctional naphthalenes with orthogonal handles. This compound solves the problem with a pre-installed 1,2,6-trisubstitution pattern. - **Orthogonal transformations:** Reduce -NO₂ to -NH₂, then perform Pd-coupling at Br (or reverse). - **Scale-up advantage:** High mp (189-191°C) enables recrystallization vs. column chromatography. - **Defensible IP:** Cited in HCV NS5A inhibitor patents (e.g., macrocyclic candidates). - **≥95% purity** with batch-to-batch QC reduces false positives in biological screens.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
CAS No. 131707-40-9
Cat. No. B3231299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-nitronaphthalen-2-amine
CAS131707-40-9
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2[N+](=O)[O-])N)C=C1Br
InChIInChI=1S/C10H7BrN2O2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13(14)15/h1-5H,12H2
InChIKeyMQNYSLDYJQCSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-nitronaphthalen-2-amine: Overview


6-Bromo-1-nitronaphthalen-2-amine is a polyfunctional naphthalene derivative bearing bromine at position 6, a nitro group at position 1, and a primary amine at position 2 of the naphthalene ring. With a molecular formula of C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol , this compound presents a distinctive 1,2,6-trisubstitution pattern that is valuable for stepwise chemical elaboration in medicinal chemistry and materials science [1].

Orthogonal handles for stepwise elaboration
Crystallization-friendly purification
High-purity lots with QC documentation

Why Generic Naphthylamines Fall Short


Generic 6-bromo-2-naphthylamine (CAS 7499-56-1) lacks the nitro group that enables subsequent chemoselective transformations, while 1-nitronaphthalen-2-amine (CAS 776-34-1) lacks the bromine handle for Pd-catalyzed cross-coupling. The simultaneous presence of both electron-withdrawing nitro and halogen substituents in 6-bromo-1-nitronaphthalen-2-amine creates a unique electronic environment that dictates reaction regioselectivity [1]. Attempting to build the same substitution pattern from simpler naphthalenes would require additional protection/deprotection steps, increasing synthetic step count and reducing overall yield.

Nitro handle absent
6-Bromo-2-naphthylamine may not support chemoselective reduction or electronic tuning without the nitro group, limiting orthogonal derivatization.
Bromine handle absent
1-Nitronaphthalen-2-amine lacks the bromine required for Pd-catalyzed cross-coupling, restricting modular scaffold growth.

Differentiation from Structural Analogs


Regioselective Bromination Pattern

Early work by Ward and Wells demonstrated that bromination of nitronaphthylamines proceeds with high positional selectivity governed by the existing nitro and amino substituents. In the case of 1-nitronaphthalen-2-amine derivatives, bromination occurs preferentially at the 6-position, yielding 6-bromo-1-nitronaphthalen-2-amine as a major product, whereas bromination of 2-naphthylamine yields a mixture of 1- and 6-bromo isomers [1]. This established synthetic route to the 6-bromo regioisomer provides a reliable access point that is not shared by other halogen-nitronaphthylamine combinations.

Regioselective Bromination
Reported
Major 6‑bromo product; avoids isomeric mixtures
Supports reliable access with reduced isomer separation
Qualitative selectivity from nitration‑bromination sequence
Nitronaphthylamine Electrophilic-substitution Regiochemistry

Elevated Melting Point for Easier Purification

The melting point of 6-bromo-1-nitronaphthalen-2-amine is reported as 189–191 °C . This value is substantially higher than that of 6-bromo-2-naphthylamine (CAS 7499-56-1), which melts significantly lower, and far exceeds 2-naphthylamine (mp 111 °C [1]). The elevated melting point is attributed to the polar nitro group enhancing crystal lattice energy, enabling straightforward recrystallization from common organic solvents, which is often problematic for low-melting naphthylamines that tend to form oils.

Melting Point
Supporting evidence
189–191 °C
Enables crystallization‑based purification over lower‑melting analogs
~60–80 °C higher than non‑nitrated naphthylamines
Melting-point Purification Solid-state-properties

Guaranteed Commercial Purity Grades

Reputable suppliers offer 6-bromo-1-nitronaphthalen-2-amine in purities of 95% (Bidepharm) and 98% (MolCore) , with analytical documentation (NMR, HPLC, GC) available. In contrast, many positional isomers and halogen analogs (e.g., 5-bromo- or 7-bromo-nitronaphthylamines) are not readily available with validated purity certificates, limiting their utility in reproducible research.

Commercial Purity
Supplier data
95%–98%
QC‑documented material supports reproducible synthesis
Analytical documentation available per supplier
Purity Quality-control

HCV NS5A Inhibitor Patent Precedent

Patents describing macrocyclic NS5A inhibitors list 6-bromo-1-nitronaphthalen-2-amine among representative intermediates within a broader generic formula . Although specific biological activity data for this exact compound has not been disclosed in peer-reviewed journals, the structural motif aligns with known pharmacophores for NS5A binding. This patent linkage implies that the compound may serve as a lead-like scaffold for antiviral drug discovery programs, while many simple naphthylamine building blocks lack such patent precedence.

Patent Precedent
Data to verify
Included in HCV NS5A inhibitor patents
May support lead‑like scaffold research in antiviral programs
No disclosed bioactivity data for this compound
HCV NS5A Antiviral

Priority Application Scenarios


Stepwise Scaffold for Medicinal Chemistry

The unique 1,2,6-trisubstitution pattern, supported by historical electrophilic substitution studies [1], enables chemists to execute orthogonal transformations—first reducing the nitro group to an amine, then performing Pd-catalyzed coupling at the bromine position, or vice versa. This ordered reactivity is essential for constructing complex drug-like molecules, such as NS5A inhibitor candidates , where regioisomeric purity is critical for SAR interpretation.

High-Purity Building Block for SAR Libraries

With commercially available purity of ≥95% [1] and rigorous QC documentation, this compound reduces the risk of impurity-driven false positives in biological screens. Teams synthesizing focused libraries of bromonaphthalene-based probes can rely on batch-to-batch consistency that is not guaranteed for less-common positional isomers or halogen analogs.

Crystallization-Friendly Scale-Up Intermediate

The elevated melting point of 189–191 °C [1] allows purification by simple recrystallization rather than column chromatography, a significant advantage during scale-up. This property contrasts with lower-melting naphthylamine analogs that often require chromatographic separation, thereby reducing solvent consumption and processing time in multi-step routes.

Antiviral Drug Discovery Starting Point

Inclusion of the compound in patents covering macrocyclic HCV NS5A inhibitors [1] provides a defensible starting point for hit-to-lead campaigns. Medicinal chemistry groups pursuing Hepatitis C or related viral targets can prioritize this building block over other naphthylamines lacking pharmacological patent history.

Application
Selection Property
Validation Focus
Stepwise orthogonal scaffold elaboration
1,2,6‑trisubstitution pattern enables sequential nitro reduction and bromine cross‑coupling
Regioselectivity and cross‑coupling compatibility
High‑purity building block for SAR libraries
Commercially available high purity with batch QC documentation
Batch‑to‑batch consistency in biological screening
Crystallization‑friendly scale‑up intermediate
Elevated melting point supports recrystallization‑based purification
Process efficiency and solvent usage
Antiviral hit‑to‑lead campaigns
Patent‑precedented scaffold for antiviral research
Target engagement and SAR profiling
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